molecular formula C19H24ClNO2 B15226176 (3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine hydrochloride

(3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine hydrochloride

Cat. No.: B15226176
M. Wt: 333.8 g/mol
InChI Key: RWAOWKVKMJSFBO-VOMIJIAVSA-N
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Description

(3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of two benzyloxy groups attached to a pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Benzyloxy Groups: The benzyloxy groups are introduced through nucleophilic substitution reactions. Benzyl alcohols are commonly used as the source of benzyloxy groups.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dichloromethane and ethanol, and the reactions are typically carried out under inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehydes or benzoic acids.

    Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler pyrrolidine derivative.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

(3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The benzyloxy groups may facilitate binding to enzymes or receptors, modulating their activity. The pyrrolidine ring provides a rigid scaffold that enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine
  • (3S,4S)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine
  • (3R,4R)-3-(Benzyloxy)-4-(hydroxymethyl)pyrrolidine

Uniqueness

(3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of two benzyloxy groups. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H24ClNO2

Molecular Weight

333.8 g/mol

IUPAC Name

(3R,4R)-3-phenylmethoxy-4-(phenylmethoxymethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C19H23NO2.ClH/c1-3-7-16(8-4-1)13-21-15-18-11-20-12-19(18)22-14-17-9-5-2-6-10-17;/h1-10,18-20H,11-15H2;1H/t18-,19+;/m1./s1

InChI Key

RWAOWKVKMJSFBO-VOMIJIAVSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)OCC2=CC=CC=C2)COCC3=CC=CC=C3.Cl

Canonical SMILES

C1C(C(CN1)OCC2=CC=CC=C2)COCC3=CC=CC=C3.Cl

Origin of Product

United States

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